molecular formula C11H18Cl2N2 B1372237 4-(Piperidin-4-yl)aniline dihydrochloride CAS No. 1159824-20-0

4-(Piperidin-4-yl)aniline dihydrochloride

Cat. No.: B1372237
CAS No.: 1159824-20-0
M. Wt: 249.18 g/mol
InChI Key: LZONAIZKILKTNK-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)aniline dihydrochloride is a synthetic chemical compound widely used in various fields of research and industry. It is a white crystalline powder with a molecular weight of 250.2 g/mol and a chemical formula of C11H16Cl2N2. This compound is known for its versatility and is utilized in numerous scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)aniline dihydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Phenylsilane plays a crucial role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidines, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, phenylsilane for imine formation and reduction, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Scientific Research Applications

4-(Piperidin-4-yl)aniline dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing various organic compounds and intermediates.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is utilized in drug discovery and development, especially for designing drugs with piperidine moieties.

    Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, exhibit various pharmacophoric features that enable them to interact with biological targets such as enzymes, receptors, and ion channels . These interactions can lead to therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities .

Comparison with Similar Compounds

4-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:

    Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

    Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.

    Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.

    Berberine: A piperidine-based compound with antimicrobial and anticancer properties.

The uniqueness of this compound lies in its synthetic versatility and wide range of applications in various scientific fields.

Properties

IUPAC Name

4-piperidin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONAIZKILKTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970212
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548768-98-5
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)aniline dihydrochloride

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